

An In-depth Technical Guide to Dimethyl 2-Propylmalonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl 2-propylmalonate*

Cat. No.: *B176959*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl 2-propylmalonate** (CAS No. 14035-96-2), a key intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries.^[1] This document details its physicochemical properties, synthesis protocols, chemical reactivity, and notable applications, particularly in drug development.

Core Properties of Dimethyl 2-Propylmalonate

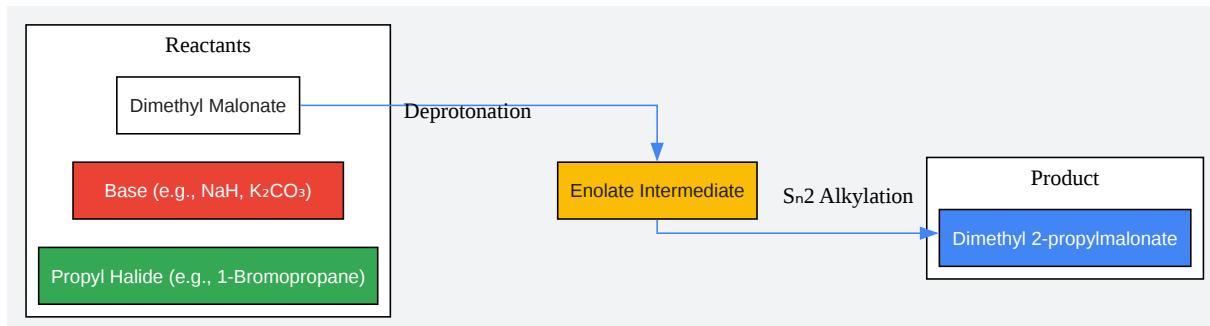

Dimethyl 2-propylmalonate is a diester of malonic acid featuring a propyl group attached to the α -carbon.^[1] Under standard conditions, it exists as a colorless to pale yellow liquid.^[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules.^[1]

Table 1: Physicochemical Properties of **Dimethyl 2-Propylmalonate**

Property	Value
CAS Number	14035-96-2 [1]
Molecular Formula	C ₈ H ₁₄ O ₄ [1]
Molecular Weight	174.19 g/mol [1]
Boiling Point	204.4 °C at 760 mmHg [1]
Density	1.037 g/cm ³ [1]
Refractive Index	1.421 [1]
Flash Point	90.8 °C [1]

Synthesis of Dimethyl 2-Propylmalonate

The primary method for synthesizing **Dimethyl 2-propylmalonate** is the malonic ester synthesis.[\[1\]](#) This classic organic reaction involves the alkylation of dimethyl malonate with a suitable propyl halide.[\[1\]](#) The process is initiated by the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an S_N2 reaction with a propyl halide.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Dimethyl 2-propylmalonate** via malonic ester synthesis.

The following is a representative experimental protocol for the synthesis of **Dimethyl 2-propylmalonate**, adapted from established procedures for malonic ester alkylation.[1]

Materials:

- Dimethyl malonate
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- 1-Bromopropane
- Anhydrous solvent (e.g., THF, DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., sodium hydride).[1]
- Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.[1]
- Allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the enolate.[1]
- Cool the reaction mixture again in an ice bath and add 1-bromopropane dropwise.[1]
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.[1]
- After cooling, quench the reaction by carefully adding a saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]

- Wash the combined organic layers with water and then brine.[1]
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.[1]
- Purify the crude product by vacuum distillation to yield pure **Dimethyl 2-propylmalonate**.[1]

Chemical Reactivity and Applications

Dimethyl 2-propylmalonate is a valuable intermediate that can undergo several key chemical transformations.[1]

- Hydrolysis and Decarboxylation: It can be hydrolyzed under acidic or basic conditions to yield 2-propylmalonic acid. Subsequent heating leads to decarboxylation, forming pentanoic acid.[1]

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **Dimethyl 2-propylmalonate**.

- Further Alkylation: The alpha-carbon of **Dimethyl 2-propylmalonate** remains acidic and can be further alkylated, allowing for the synthesis of more complex malonate derivatives.

The versatility of **Dimethyl 2-propylmalonate** makes it a crucial building block in various sectors.

- Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the synthesis of the anti-epileptic drug brivaracetam. The malonate framework is also utilized in the synthesis of barbiturates, anti-inflammatory drugs, and some anti-cancer agents.[2]
- Agrochemicals and Materials Science: Its utility extends to the creation of diverse molecular structures for applications in agrochemicals and potentially new materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. talentchemicals.com [talentchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl 2-Propylmalonate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176959#dimethyl-2-propylmalonate-cas-number-and-properties\]](https://www.benchchem.com/product/b176959#dimethyl-2-propylmalonate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com